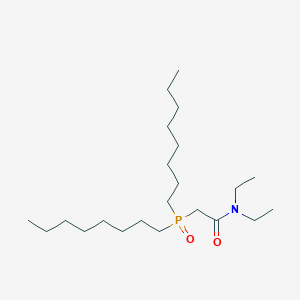
2-(Dioctylphosphoryl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dioctylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group attached to a diethylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dioctylphosphoric acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphoryl bond. Common reagents used in this synthesis include phosphorus oxychloride and triethylamine, which act as catalysts and dehydrating agents, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dioctylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Wissenschaftliche Forschungsanwendungen
2-(Dioctylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dioctylphosphoryl)-N,N-dimethylacetamide
- 2-(Dioctylphosphoryl)-N,N-diethylpropionamide
- 2-(Dioctylphosphoryl)-N,N-diethylbutyramide
Uniqueness
2-(Dioctylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a phosphoryl group with a diethylacetamide moiety. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
79391-55-2 |
|---|---|
Molekularformel |
C22H46NO2P |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-dioctylphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO2P/c1-5-9-11-13-15-17-19-26(25,20-18-16-14-12-10-6-2)21-22(24)23(7-3)8-4/h5-21H2,1-4H3 |
InChI-Schlüssel |
RAHNFADJANGZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



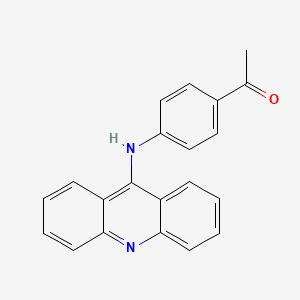
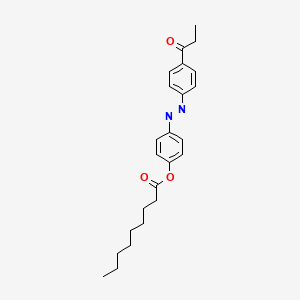
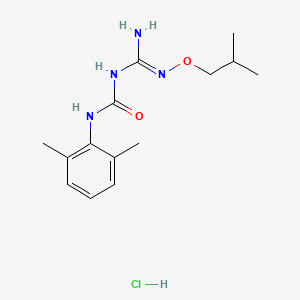

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
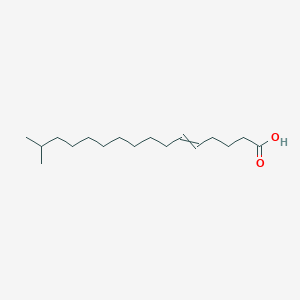
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
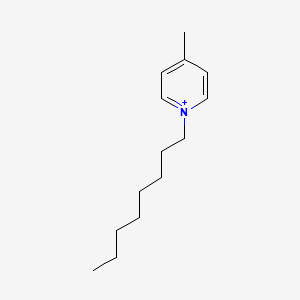
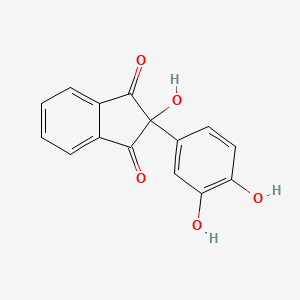
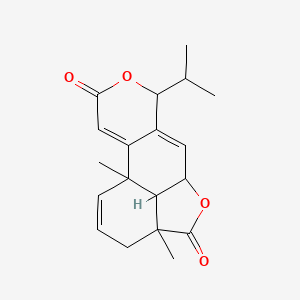
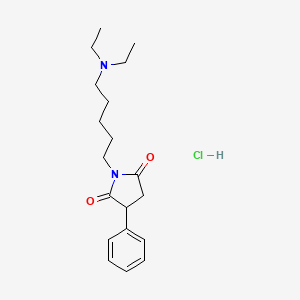
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
